molecular formula C15H21FN2O2S B6446098 N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2548998-94-1

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446098
CAS No.: 2548998-94-1
M. Wt: 312.4 g/mol
InChI Key: LFJNZMCINLOZTK-UHFFFAOYSA-N
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Description

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a 2-fluorobenzyl group and a cyclopropanesulfonamide moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, known to enhance a compound's druggability by improving metabolic stability, facilitating membrane transport, and optimizing pharmacokinetic (ADME) properties . The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in modern drug design. Fluorination can significantly influence a molecule's biological activity by increasing its lipophilicity and metabolic stability, thereby improving its overall pharmacokinetic profile . Furthermore, the presence of the sulfonamide functional group is significant, as this motif is found in a wide range of biologically active molecules and is known to contribute to target binding and selectivity in various therapeutic contexts . This specific molecular architecture, combining a fluorinated aryl group with a sulfonamide on a piperidine backbone, suggests potential as a valuable intermediate or scaffold for researchers investigating new pharmacologically active agents. It is well-suited for structure-activity relationship (SAR) studies, particularly in the discovery of compounds targeting enzymes or receptors where such chemotypes are known to bind. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c16-15-6-2-1-4-12(15)10-18-9-3-5-13(11-18)17-21(19,20)14-7-8-14/h1-2,4,6,13-14,17H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNZMCINLOZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is typically derived from commercial 3-hydroxypiperidine or via reductive amination of ketopiperidines. A critical step involves introducing the 2-fluorophenylmethyl group at the 1-position. Patent EP3274344B1 describes a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-fluorobenzyl alcohol to 3-hydroxypiperidine, yielding 1-[(2-fluorophenyl)methyl]piperidin-3-ol. This method avoids racemization and achieves >85% yield under anhydrous conditions.

Sulfonamide Coupling

Cyclopropanesulfonamide is introduced via nucleophilic substitution. Patent EP2694472B1 details the reaction of 1-[(2-fluorophenyl)methyl]piperidin-3-amine with cyclopropanesulfonyl chloride in dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature, achieving 78–82% yield after purification by column chromatography.

Table 1: Comparison of Sulfonamide Coupling Conditions

Sulfonyl ChlorideBaseSolventTemperatureYield (%)
CyclopropanesulfonylEt₃NCH₂Cl₂0°C → RT78–82
BenzenesulfonylPyridineTHFRT65
MethanesulfonylNaHCO₃H₂O/EtOAc40°C70

Reaction Optimization Strategies

Catalytic Enhancements in Piperidine Alkylation

The Mitsunobu reaction’s efficiency depends on the azodicarboxylate reagent. Replacing DEAD with diisopropyl azodicarboxylate (DIAD) improves scalability, reducing side product formation from 12% to 5%. Additionally, microwave-assisted synthesis at 80°C for 15 minutes enhances reaction rates without compromising yield.

Solvent Effects on Sulfonamide Formation

Polar aprotic solvents like dimethylformamide (DMF) increase sulfonamide coupling yields by stabilizing the transition state. However, DMF complicates purification due to high boiling points. Mixed solvent systems (e.g., CH₂Cl₂:THF, 3:1) balance reactivity and practicality, achieving 80% yield with easier isolation.

Analytical Characterization Techniques

Spectroscopic Confirmation

  • ¹H NMR : The 2-fluorophenyl group shows characteristic doublets at δ 7.2–7.4 ppm (J = 8.2 Hz), while the cyclopropane protons resonate as a multiplet at δ 1.2–1.5 ppm.

  • LC-MS : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 311.1 [M+H]⁺, consistent with the molecular formula C₁₅H₂₀FN₂O₂S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals ≥98% purity when using gradient elution (acetonitrile:water, 70:30 to 90:10 over 20 minutes).

Comparative Analysis with Structural Analogues

Table 2: Impact of Halogen Substitution on Synthetic Yield

CompoundHalogen PositionKey Reaction StepYield (%)
N-{1-[(2-Chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide2-ClMitsunobu alkylation75
N-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide2-FMitsunobu alkylation85
N-{1-[(2-Bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide2-BrSNAr displacement60

Fluorine’s electronegativity enhances the Mitsunobu reaction’s efficiency compared to bulkier halogens like bromine, which require harsher SNAr conditions .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted piperidine or sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Fluorophenyl vs.
  • Sulfonamide vs. Carboxamide : Unlike fentanyl analogs (e.g., 2’-fluoro ortho-fluorofentanyl ), which use carboxamide linkages, the sulfonamide group in the target compound likely increases metabolic stability and resistance to enzymatic hydrolysis .
  • Cyanopyridinyl Substituents: Compounds in and feature aromatic nitriles (cyano groups), enabling hydrogen bonding and π-π interactions. These may enhance receptor binding affinity but reduce solubility compared to the fluorophenyl group .

Pharmacological Implications

  • Opioid Receptor Affinity: Fluorinated fentanyl analogs (e.g., ) exhibit high μ-opioid receptor affinity due to fluorophenyl groups.
  • Solubility and Distribution : The thianmethyl group in introduces two sulfone oxygen atoms, increasing polarity and aqueous solubility, whereas the target compound’s fluorophenyl group favors lipid-rich environments .

Research Findings and Data

Molecular Weight and Bioavailability

  • Lower molecular weight analogs (e.g., , 306.39 g/mol) may exhibit better bioavailability than heavier derivatives like (350.5 g/mol). The target compound (310.37 g/mol) strikes a balance between size and functional group diversity .

Electronic Effects

  • Electron-Withdrawing Groups : The fluorophenyl group’s electron-withdrawing nature may stabilize charge interactions in binding pockets, similar to fluorinated fentanyls .
  • Cyanopyridinyl vs.

Biological Activity

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring substituted with a 2-fluorophenyl group. The structural formula can be represented as follows:

\text{N 1 2 fluorophenyl methyl piperidin 3 yl}cyclopropanesulfonamide}

The biological activity of this compound primarily involves the modulation of neurotransmitter systems and enzyme inhibition. It has been shown to interact with various receptors and enzymes, leading to significant pharmacological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on monoamine oxidase (MAO) enzymes. For instance, derivatives containing the 2-fluorophenyl moiety have been evaluated for their inhibitory activities against MAO-A and MAO-B. These studies suggest that modifications in the substituent groups can enhance selectivity and potency against specific isoforms of MAO, which are crucial in neurodegenerative disorders like Alzheimer’s disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Target Enzyme IC50 (µM) Selectivity Notes
This compoundMAO-BTBDHighPotential lead for neurodegenerative treatment
Analog 1 (similar structure)MAO-A1.57ModerateCompetitive inhibitor
Analog 2 (similar structure)MAO-B0.013Very HighMost potent inhibitor identified

Case Studies

Several studies have explored the potential applications of compounds similar to this compound:

  • Neuroprotective Effects : A study demonstrated that compounds with similar piperidine structures exhibited neuroprotective properties in vitro, potentially through the inhibition of oxidative stress pathways.
  • Antidepressant Activity : In animal models, derivatives showed significant antidepressant-like effects, suggesting that modulation of serotonin and norepinephrine levels may be involved.
  • Cancer Research : Some analogs have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through targeted enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of 2-fluorobenzyl groups to a piperidine scaffold, followed by sulfonamide formation using cyclopropanesulfonyl chloride. Key steps include:

  • Reagents : Carbodiimides (e.g., EDC, DCC) for activating carboxyl or sulfonyl groups .
  • Solvents : Dichloromethane or ethanol for optimal reaction conditions .
  • Purification : High-performance liquid chromatography (HPLC) to achieve >95% purity, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation .

Q. How can researchers confirm the structural integrity of this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify piperidine ring conformation, fluorophenyl substitution, and cyclopropane geometry .
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography (if crystalline): To resolve stereochemical ambiguities in the cyclopropane and piperidine moieties .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Targets :

  • GPCRs : Fluorophenyl and piperidine groups suggest potential binding to G protein-coupled receptors (e.g., opioid or serotonin receptors) .
  • Ion channels : Sulfonamide moieties in analogs show activity against voltage-gated channels .
    • Validation : Use radioligand binding assays or calcium flux assays to screen for target engagement .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorophenyl vs. trifluoromethyl) impact biological activity in analogs of this compound?

  • SAR Insights :

  • Fluorophenyl : Enhances lipophilicity and metabolic stability compared to non-halogenated aryl groups .
  • Cyclopropane : Conformational rigidity may improve selectivity for specific targets (e.g., enzyme active sites) .
    • Data Example :
SubstituentTarget Affinity (IC₅₀)Selectivity Ratio
2-Fluorophenyl12 nM (GPCR)5x vs. off-target
4-Trifluoromethyl8 nM (Kinase)2x vs. off-target
Source: Comparative studies of sulfonamide-piperidine derivatives .

Q. How can researchers resolve contradictory data on this compound’s activity across different assay systems?

  • Approach :

  • Assay Conditions : Adjust buffer pH, ion concentration, or cell lines to mimic physiological environments .
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation in certain assays .
  • Off-target profiling : Use proteome-wide affinity mapping (e.g., thermal shift assays) to identify confounding interactions .

Q. What strategies optimize enantiomeric purity for chiral centers in the piperidine-cyclopropane scaffold?

  • Methods :

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) for resolving enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries during cyclopropane ring formation .
    • Validation : Circular dichroism (CD) spectroscopy or chiral HPLC to confirm enantiomeric excess (>98%) .

Q. How does the compound’s conformational flexibility influence its pharmacokinetic profile?

  • Analysis :

  • Molecular dynamics (MD) simulations : Predict cyclopropane ring strain and piperidine chair-flipping dynamics .
  • LogP measurements : Compare experimental vs. calculated values to assess membrane permeability .

Methodological Notes

  • Key References : PubChem-derived data and peer-reviewed synthesis protocols ensure reliability.
  • Contradictions Addressed : Variability in biological activity is attributed to assay conditions or substituent effects, not synthetic inconsistencies .

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